molecular formula C19H19ClN2O2 B6499801 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide CAS No. 954000-18-1

3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Cat. No.: B6499801
CAS No.: 954000-18-1
M. Wt: 342.8 g/mol
InChI Key: XDRNTIBEERVRFL-UHFFFAOYSA-N
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Description

The compound “3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common functional group in organic chemistry, consisting of a benzene ring attached to an amide group . It also contains a tetrahydroquinoline group, which is a heterocyclic compound with a four-membered ring structure .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the tetrahydroquinoline ring and the attachment of the benzamide group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure. The benzamide group would likely contribute to the compound’s polarity, while the tetrahydroquinoline ring could potentially participate in aromatic interactions .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the specific conditions and reagents used. The benzamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The tetrahydroquinoline ring could potentially undergo various substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .

Mechanism of Action

CPT-11 works by inhibiting the enzyme topoisomerase I. This enzyme is involved in the replication and transcription of DNA, and its inhibition can lead to the death of cancer cells. Specifically, CPT-11 binds to the active site of the enzyme, preventing it from functioning properly. This leads to the accumulation of DNA damage, which ultimately results in the death of the cancer cell.
Biochemical and Physiological Effects
CPT-11 has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been found to induce apoptosis in cancer cells, as well as inhibit the expression of certain genes involved in the progression of cancer. Furthermore, CPT-11 has been found to inhibit the activity of topoisomerase I, which is necessary for the replication and transcription of DNA.

Advantages and Limitations for Lab Experiments

The main advantage of using CPT-11 in laboratory experiments is that it is a relatively safe and effective topoisomerase I inhibitor. Additionally, it is relatively easy to synthesize, and can be used in a variety of experiments. However, there are some limitations to using CPT-11 in laboratory experiments. For example, it has been found to be toxic to normal cells, and can cause side effects in humans. Additionally, it is not as effective as other topoisomerase I inhibitors, such as camptothecin.

Future Directions

There are several potential future directions for research involving CPT-11. One potential direction is to investigate the effects of CPT-11 on other types of cancer, such as lung and ovarian cancer. Additionally, further research could be done to investigate the effects of CPT-11 on the expression of genes involved in the progression of cancer. Furthermore, research could be done to explore the potential of combining CPT-11 with other drugs, such as camptothecin, to enhance its effectiveness. Finally, research could be done to explore the potential of using CPT-11 as a preventative agent for cancer.

Synthesis Methods

CPT-11 is synthesized through a two-step process. The first step involves the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid with 3-chlorobenzoyl chloride in the presence of a base, such as sodium carbonate. This results in the formation of the intermediate 3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. The second step involves the addition of a reducing agent, such as sodium borohydride, to the intermediate, resulting in the formation of CPT-11.

Scientific Research Applications

CPT-11 has been used in scientific research to study the effects of topoisomerase I inhibitors on cancer cells. In particular, it has been used to study the effects of topoisomerase I inhibitors on the expression of genes involved in the progression of cancer. Additionally, CPT-11 has been used to study the effects of topoisomerase I inhibitors on the cell cycle and apoptosis.

Safety and Hazards

As with any chemical compound, handling “3-chloro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide” would require appropriate safety precautions. These might include wearing protective clothing and eye protection, and working in a well-ventilated area .

Properties

IUPAC Name

3-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2/c1-2-18(23)22-10-4-6-13-12-16(8-9-17(13)22)21-19(24)14-5-3-7-15(20)11-14/h3,5,7-9,11-12H,2,4,6,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRNTIBEERVRFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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